molecular formula C18H16N4O2S2 B2905523 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392290-80-1

3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2905523
CAS RN: 392290-80-1
M. Wt: 384.47
InChI Key: FJGMAFIDZBWPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, also known as Compound A, is a novel small molecule inhibitor that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A is through the inhibition of specific enzymes involved in various cellular processes. Specifically, 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A has been found to inhibit the activity of the enzyme PIM1, which is involved in cell proliferation, and the enzyme IKKβ, which is involved in the production of pro-inflammatory cytokines. By inhibiting these enzymes, 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A can effectively target cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A has been found to have several biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting the growth of cancer cells, and protecting against neurodegeneration. Additionally, 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A has been found to have low toxicity, which makes it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A for lab experiments is its low toxicity, which makes it a safer alternative to other small molecule inhibitors. Additionally, 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A has been found to be stable in various conditions, which makes it easier to work with in lab settings. However, one limitation of 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A is its relatively low potency compared to other small molecule inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A, including further studies on its mechanism of action, optimization of its potency, and exploration of its potential in other areas of research. Additionally, there is potential for the development of 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the potential of 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A and its applications in scientific research.

Synthesis Methods

3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A can be synthesized using a multistep process that involves the reaction of 2-mercapto-1,3,4-thiadiazole with 2-bromo-N-(2-phenylethyl)benzamide in the presence of a base, followed by the addition of methyl iodide. The resulting product is then purified through column chromatography to obtain pure 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A.

Scientific Research Applications

3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A has shown potential in various scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Inflammation is another area where 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A has shown potential, as it has been found to reduce the production of pro-inflammatory cytokines. Additionally, 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide A has been shown to have neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-12-6-5-7-13(10-12)16(24)20-17-21-22-18(26-17)25-11-15(23)19-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGMAFIDZBWPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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